molecular formula C9H12N2O3 B11801166 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid

Cat. No.: B11801166
M. Wt: 196.20 g/mol
InChI Key: XFRVLQCKAKWAKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid is a heterocyclic compound that features both a piperidine ring and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isoxazole precursors under specific conditions. For instance, the reaction of piperidine-2-carboxylic acid with hydroxylamine and subsequent cyclization can yield the desired isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen atoms or other functional groups .

Scientific Research Applications

3-(Piperidin-2-yl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperidin-2-yl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-piperidin-2-yl-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H12N2O3/c12-9(13)6-5-14-11-8(6)7-3-1-2-4-10-7/h5,7,10H,1-4H2,(H,12,13)

InChI Key

XFRVLQCKAKWAKV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NOC=C2C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.